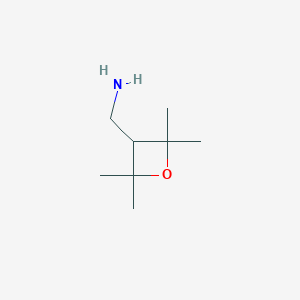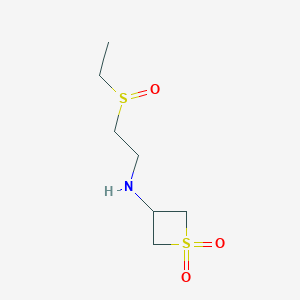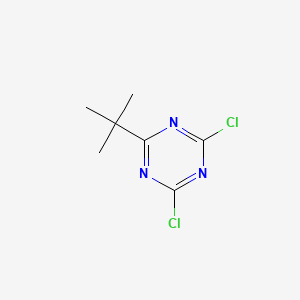
2-(Tert-butyl)-4,6-dichloro-1,3,5-triazine
描述
2-(Tert-butyl)-4,6-dichloro-1,3,5-triazine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a tert-butyl group and two chlorine atoms at the 4 and 6 positions of the triazine ring. It is known for its applications in various fields, including agriculture, pharmaceuticals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Tert-butyl)-4,6-dichloro-1,3,5-triazine typically involves the reaction of cyanuric chloride with tert-butylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions. The process can be summarized as follows:
- Dissolve cyanuric chloride in an organic solvent.
- Add tert-butylamine dropwise while maintaining the temperature below 10°C.
- Stir the reaction mixture for several hours at room temperature.
- Isolate the product by filtration and purify it using recrystallization techniques.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
化学反应分析
Types of Reactions: 2-(Tert-butyl)-4,6-dichloro-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Hydrolysis: In the presence of water or aqueous base, the compound can hydrolyze to form corresponding amines and chlorinated triazines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can be used to hydrolyze the compound under reflux conditions.
Major Products:
Nucleophilic Substitution: Products include substituted triazines with various functional groups depending on the nucleophile used.
Hydrolysis: Products include tert-butylamine and chlorinated triazines.
科学研究应用
2-(Tert-butyl)-4,6-dichloro-1,3,5-triazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other triazine derivatives and as a reagent in organic synthesis.
Biology: The compound is studied for its potential use as a herbicide or pesticide due to its ability to inhibit photosynthesis in plants.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
作用机制
The mechanism of action of 2-(Tert-butyl)-4,6-dichloro-1,3,5-triazine involves its interaction with biological molecules. In plants, it inhibits photosynthesis by binding to the D1 protein in the photosystem II complex, preventing electron transfer and ultimately leading to plant death. In other applications, the compound’s reactivity with nucleophiles and its ability to form stable complexes with metals are key factors in its mechanism of action.
相似化合物的比较
2,4,6-Trichloro-1,3,5-triazine:
2-(Tert-butyl)-4-chloro-6-methoxy-1,3,5-triazine: A similar compound with a methoxy group instead of a second chlorine atom.
2-(Tert-butyl)-4,6-dimethoxy-1,3,5-triazine: A compound with two methoxy groups instead of chlorine atoms.
Uniqueness: 2-(Tert-butyl)-4,6-dichloro-1,3,5-triazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the tert-butyl group enhances its stability and lipophilicity, while the chlorine atoms contribute to its reactivity and potential as a versatile intermediate in organic synthesis.
属性
IUPAC Name |
2-tert-butyl-4,6-dichloro-1,3,5-triazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9Cl2N3/c1-7(2,3)4-10-5(8)12-6(9)11-4/h1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKOAJICWQJCFMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=NC(=N1)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1,4,8-Trioxaspiro[4.6]undecan-9-one](/img/structure/B8218240.png)
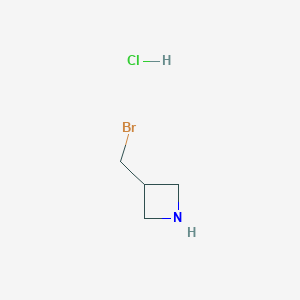
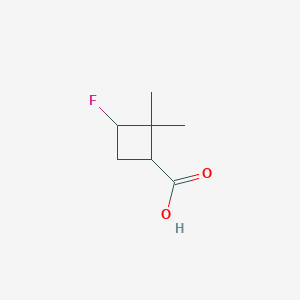
![5,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B8218255.png)
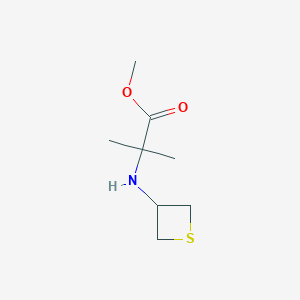
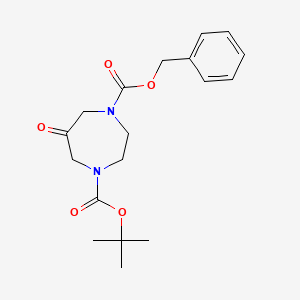
![Methyl 4-aminothieno[3,2-c]pyridine-7-carboxylate](/img/structure/B8218276.png)
![6-Chlorothieno[3,2-c]pyridin-2-amine](/img/structure/B8218283.png)
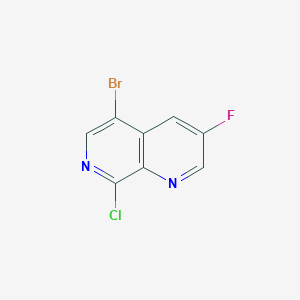
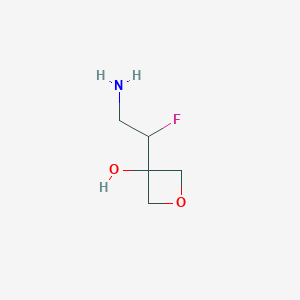
![Methyl 5-hydroxybicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B8218297.png)
![2,4-diethyl 5H,6H,7H-cyclopenta[d]pyrimidine-2,4-dicarboxylate](/img/structure/B8218299.png)
